

In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Amino-3,5-difluorobenzonitrile

Cat. No.: B1283290 Get Quote

CAS Number: 126674-94-0

This technical guide provides a comprehensive overview of **2-Amino-3,5-difluorobenzonitrile**, a key fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Core Compound Properties

2-Amino-3,5-difluorobenzonitrile is a versatile intermediate chemical valued for its unique molecular structure, which incorporates amino and nitrile functional groups on a difluorinated benzene ring.[1] The presence of fluorine atoms significantly influences the molecule's electronic properties, enhancing its utility in the synthesis of complex molecules with tailored biological activities.[1]

Table 1: Physicochemical and Spectroscopic Data



| Property | Value | Source |
|-------------------|---------------------------------|--------|
| CAS Number | 126674-94-0 | [2][3] |
| Molecular Formula | C7H4F2N2 | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
| MDL Number | MFCD18826239 | [2] |
| SMILES | N#CC1=CC(F)=CC(F)=C1N | [2] |
| Storage | Sealed in dry, room temperature | [2] |

Note: Detailed experimental data for melting point, boiling point, and specific spectroscopic peak assignments for **2-Amino-3,5-difluorobenzonitrile** are not readily available in the reviewed literature. The data for related difluorobenzonitrile isomers are provided for reference in the following sections.

Synthesis and Experimental Protocols

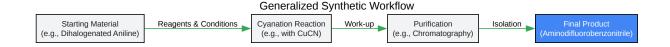
While a specific, detailed experimental protocol for the synthesis of **2-Amino-3,5-difluorobenzonitrile** is not extensively documented in publicly available literature, a general understanding can be derived from the synthesis of related isomers, such as 4-amino-3,5-difluorobenzonitrile. The synthesis of this isomer involves the reaction of 4-bromo-2,6-difluoroaniline with copper cyanide (CuCN) in a solvent like dimethylformamide (DMF) under reflux conditions.[4][5]

A potential synthetic pathway for **2-Amino-3,5-difluorobenzonitrile** could be inferred from related syntheses of other fluorinated benzonitriles. For instance, the synthesis of **3,5-difluoroaniline**, a related compound, has been described in patent literature and involves multistep processes.[6]

Hypothetical Synthetic Workflow:

Below is a generalized workflow that illustrates a potential synthetic approach for aminodifluorobenzonitrile compounds.





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Caption: Generalized workflow for the synthesis of aminodifluorobenzonitriles.

Applications in Drug Discovery and Development

2-Amino-3,5-difluorobenzonitrile serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] The presence of the amino and nitrile groups allows for a range of chemical transformations, making it a valuable precursor for heterocyclic compounds with potential biological activity.[1] The fluorine atoms can enhance the metabolic stability and binding affinity of the final drug molecule to its target.

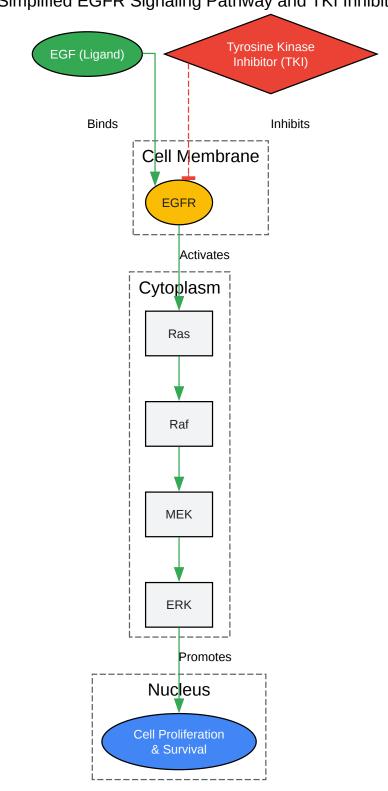
Role as a Building Block in Kinase Inhibitors

Fluorinated benzonitrile derivatives are common scaffolds in the development of kinase inhibitors for cancer therapy. Dysregulation of kinase activity is a hallmark of many cancers, making kinases a prime target for drug development.[7] While a specific drug derived directly from **2-Amino-3,5-difluorobenzonitrile** is not prominently featured in the reviewed literature, its structural motifs are present in various kinase inhibitors. For example, dacomitinib, a second-generation EGFR tyrosine kinase inhibitor, features a substituted aminobenzonitrile core.

EGFR Signaling Pathway in Cancer:

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival. In many cancers, EGFR is overactive, leading to uncontrolled cell growth. EGFR tyrosine kinase inhibitors (TKIs) block the signaling cascade downstream of the receptor.





Simplified EGFR Signaling Pathway and TKI Inhibition

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Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.



Experimental Protocols for Reactions

Due to the nature of **2-Amino-3,5-difluorobenzonitrile** as a chemical intermediate, detailed experimental protocols are typically found within the context of the synthesis of a larger, more complex molecule. Below is a generalized protocol for a reaction where an aminobenzonitrile derivative could be used.

General Protocol for N-Arylation:

This protocol describes a hypothetical palladium-catalyzed cross-coupling reaction, a common transformation for amino-aryl compounds.

- Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add **2-Amino-3,5-difluorobenzonitrile** (1.0 eq.), an aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).
- Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene).
- Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. Purify the crude product by column chromatography on silica gel to
 afford the desired N-arylated product.

Reaction Workflow Diagram:





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Caption: A generalized workflow for the N-arylation of an aminobenzonitrile.

Conclusion

2-Amino-3,5-difluorobenzonitrile is a valuable and versatile building block in modern organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its unique combination of reactive functional groups and the presence of fluorine atoms make it an attractive starting material for the synthesis of complex, biologically active molecules. Further research into the synthesis and applications of this compound is likely to yield novel therapeutic agents and other valuable chemical entities.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283290#2-amino-3-5-difluorobenzonitrile-cas-number]



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